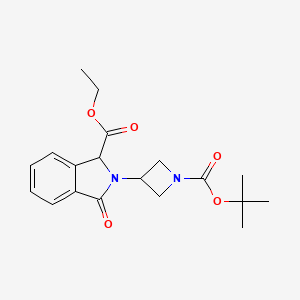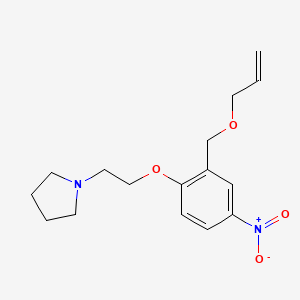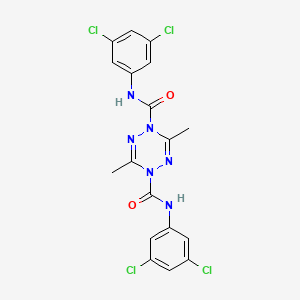
N~1~,N~4~-Bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazine ring, which is a six-membered ring containing four nitrogen atoms, and two dichlorophenyl groups attached to the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
The synthesis of N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings react with the nitrogen atoms of the tetrazine ring.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl-substituted tetrazine with dimethyl groups to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrazine ring is oxidized to form different oxidation states. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the tetrazine ring to its reduced form, such as dihydrotetrazine. Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The dichlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups. Reagents like sodium methoxide and potassium tert-butoxide are often employed.
Hydrolysis: The compound can undergo hydrolysis reactions, where the amide bonds are cleaved in the presence of water and acids or bases, leading to the formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its mechanism of action and efficacy in treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular functions.
Modulating Signaling Pathways: The compound can modulate signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N1,N4-bis(3,5-dichlorophenyl)naphthalene-1,4-dicarboxamide: This compound has a naphthalene ring instead of a tetrazine ring, resulting in different chemical properties and applications.
(2E)-N1,N4-Bis(3,5-dichlorophenyl)-2-butenediamide:
N1,N4-bis[(2,4-dichlorophenyl)methylideneamino]benzene-1,4-dicarboxamide: This compound has a benzene ring with methylideneamino groups, leading to distinct chemical behavior and applications.
Propiedades
Número CAS |
336620-77-0 |
|---|---|
Fórmula molecular |
C18H14Cl4N6O2 |
Peso molecular |
488.1 g/mol |
Nombre IUPAC |
1-N,4-N-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H14Cl4N6O2/c1-9-25-28(18(30)24-16-7-13(21)4-14(22)8-16)10(2)26-27(9)17(29)23-15-5-11(19)3-12(20)6-15/h3-8H,1-2H3,(H,23,29)(H,24,30) |
Clave InChI |
OLPQVOJAUZFLHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=NN1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
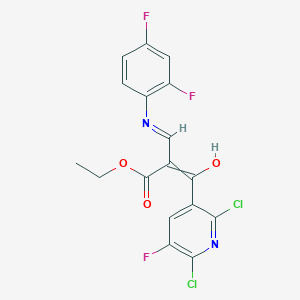
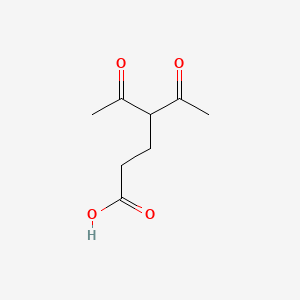
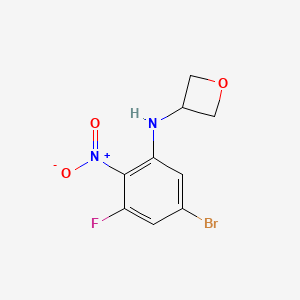
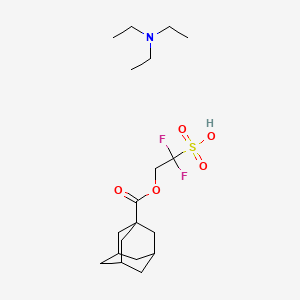
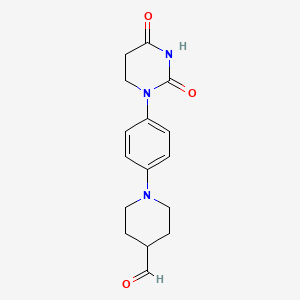
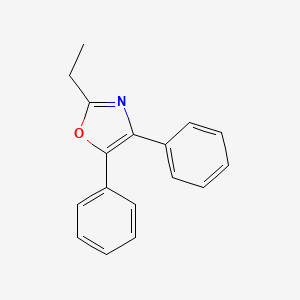
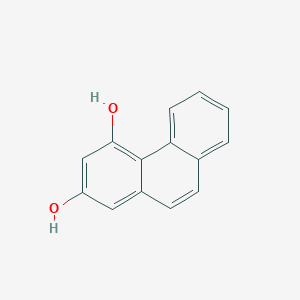
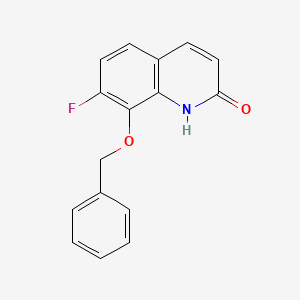
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

